N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a cyclopentyl group and a pyridinyl-pyrazole ethyl chain. This structure combines multiple pharmacophoric elements:
- Furan ring: Known for enhancing metabolic stability and bioavailability in drug design.
- Pyrazole-pyridine motif: Commonly associated with kinase inhibition and receptor modulation.
- Cyclopentyl group: Often used to improve lipophilicity and target binding.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(19-6-3-15-26-19)24(17-4-1-2-5-17)14-13-23-12-9-18(22-23)16-7-10-21-11-8-16/h3,6-12,15,17H,1-2,4-5,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWCWMWBSAXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, structure, and potential therapeutic implications based on current research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C17H22N4O2
- Molecular Weight : 350.45 g/mol
- Functional Groups : Cyclopentyl, pyrazole, pyridine, and furan moieties.
This compound features a complex structure integrating various heteroatoms and functional groups, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 350.45 g/mol |
| Functional Groups | Cyclopentyl, Pyrazole, Pyridine, Furan |
Pharmacological Implications
- Anticancer Activity :
- Anti-inflammatory Effects :
- Cytotoxicity Studies :
Synthesis and Evaluation of Related Compounds
Research on related compounds has yielded valuable insights into the biological activity of pyrazole-based derivatives:
- A series of substituted pyrazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values as low as 1.35 μM, indicating potent antibacterial activity .
- Docking studies have revealed that these compounds interact favorably with target proteins involved in disease pathways, suggesting their potential as therapeutic agents .
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic organic compound with a complex structure that integrates a cyclopentyl group, a pyridinyl-substituted pyrazole, and a furan carboxamide moiety. It is characterized by potential pharmacological properties due to the presence of pyrazole and furan rings, known for their biological activity. A trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development and medicinal chemistry applications.
Scientific Research Applications
There is no readily available scientific research on the specific mechanism of action of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. However, its structural features suggest potential applications:
- Pharmacological Properties The pyrazole and furan rings are known for their biological activity. The inclusion of a trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness as a therapeutic agent.
- Drug Development It is a candidate for drug development and other applications in medicinal chemistry.
- Unique Features N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide stands out due to its specific combination of cyclopentyl and nicotinamide groups, which may enhance its pharmacological profile compared to other similar compounds.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound’s furan-2-carboxamide core distinguishes it from ester-based analogs like AB7249 and AB7252. AB7254 contains a tetrahydrofuran (THF) ring, which increases rigidity but reduces aromaticity compared to the furan in the target compound.
Substituent Effects: The pyridinyl-pyrazole ethyl chain in the target compound introduces a planar aromatic system, likely favoring interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). In contrast, AB7249 lacks the cyclopentyl group, reducing steric bulk and possibly altering selectivity .
Physicochemical Properties (Hypothetical Analysis)
| Property | Target Compound | AB7249 | AB7252 |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | ~247 g/mol | ~263 g/mol |
| LogP | ~3.5 (predicted) | ~1.8 | ~2.2 |
| Hydrogen Bond Donors | 2 | 1 | 0 |
| Aromatic Rings | 3 (furan, pyridine, pyrazole) | 2 (pyridine, pyrazole) | 2 (thiophene, pyridine) |
Implications:
- The higher LogP of the target compound suggests greater membrane permeability, advantageous for CNS-targeting agents.
- AB7252’s lack of hydrogen bond donors may limit its utility in polar binding pockets but improve oral bioavailability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and what reagents are critical for its preparation?
- Methodological Answer : Synthesis often involves multi-step coupling reactions. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) and cesium carbonate as a base can facilitate pyrazole ring formation. Solvents like dimethyl sulfoxide (DMSO) are used to stabilize intermediates, while purification employs chromatography with gradients like ethyl acetate/hexane . Key reagents include cyclopropanamine derivatives and halogenated precursors for pyridine and furan moieties.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity, with shifts for pyridine (δ ~8.5–9.0 ppm) and furan (δ ~6.0–7.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight within ±0.001 Da .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Stability studies under varying pH, temperature, and light conditions are conducted via accelerated degradation tests, monitored by UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling of pyridine and furan-carboxamide moieties?
- Methodological Answer : Low yields may stem from steric hindrance or poor catalyst efficiency. Testing alternative catalysts (e.g., palladium complexes for cross-couplings) or optimizing reaction temperatures (e.g., 35–50°C) can improve efficiency. Solvent screening (e.g., DMF vs. acetonitrile) and additive use (e.g., molecular sieves) may enhance regioselectivity .
Q. How should contradictory NMR data for pyrazole ring protons be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.03 ppm vs. δ 7.25 ppm) may arise from solvent polarity or tautomerism. Re-running NMR in deuterated DMSO or CDCl₃ with controlled pH can clarify assignments. Computational modeling (DFT) predicts shifts to validate experimental data .
Q. What strategies are effective in designing assays for this compound’s kinase inhibition activity?
- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only). Dose-response curves (IC₅₀) and selectivity profiling across kinase panels (e.g., 100+ kinases) minimize off-target effects .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR or MAPK) identifies key interactions (e.g., hydrogen bonds with pyridine nitrogen). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories .
Q. What toxicological frameworks apply to preclinical safety assessments?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Metabolite profiling via LC-MS/MS identifies reactive intermediates. Cross-reference with structural analogs (e.g., furanylfentanyl risk assessments) to predict hepatotoxicity or neurotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
